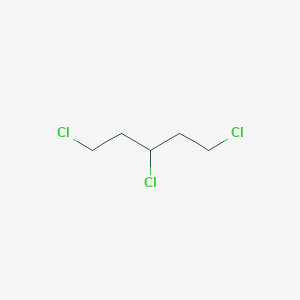![molecular formula C22H17NO2 B14450436 3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid CAS No. 75175-12-1](/img/structure/B14450436.png)
3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid is an organic compound that features a biphenyl structure linked to a prop-2-enoic acid moiety through an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid typically involves the condensation of 4-aminobiphenyl with cinnamaldehyde under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as methanol or ethanol, with glacial acetic acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenyl quinones.
Reduction: 3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methyl]amino}phenyl)prop-2-enoic acid.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid is not fully understood. it is believed to interact with cellular proteins through its imine group, potentially inhibiting enzymes or modulating receptor activity. The biphenyl structure may also facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[(4-Hydroxyphenyl)methylidene]amino]benzoic acid: Similar structure with a hydroxy group instead of a biphenyl moiety.
3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)propanoic acid: Similar structure but with a saturated propanoic acid instead of a prop-2-enoic acid.
Uniqueness
3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid is unique due to its combination of a biphenyl structure and an imine-linked prop-2-enoic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
75175-12-1 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[4-[(4-phenylphenyl)methylideneamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C22H17NO2/c24-22(25)15-10-17-8-13-21(14-9-17)23-16-18-6-11-20(12-7-18)19-4-2-1-3-5-19/h1-16H,(H,24,25) |
InChI Key |
FWAVFXJDPXAZFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


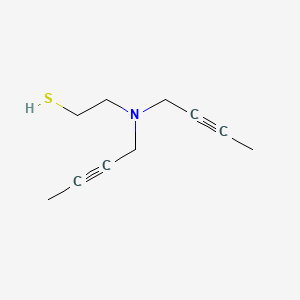
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
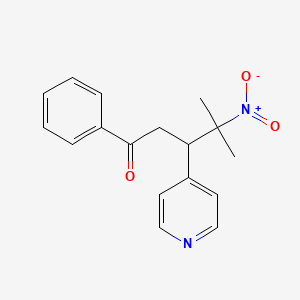

![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)

![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)

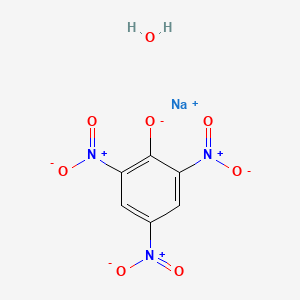
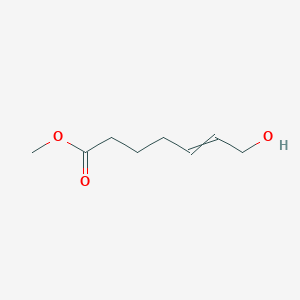
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
